4-Methylamino-d3 Antipyrine 4-Methylamino-d3 Antipyrine A labeled metabolite of Dipyrone

Brand Name: Vulcanchem
CAS No.: 1246820-06-3
VCID: VC0131178
InChI: InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3/i2D3
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC
Molecular Formula: C12H15N3O
Molecular Weight: 220.29

4-Methylamino-d3 Antipyrine

CAS No.: 1246820-06-3

Cat. No.: VC0131178

Molecular Formula: C12H15N3O

Molecular Weight: 220.29

* For research use only. Not for human or veterinary use.

4-Methylamino-d3 Antipyrine - 1246820-06-3

Specification

CAS No. 1246820-06-3
Molecular Formula C12H15N3O
Molecular Weight 220.29
IUPAC Name 1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one
Standard InChI InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3/i2D3
Standard InChI Key JILCEWWZTBBOFS-BMSJAHLVSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

4-Methylamino-d3 Antipyrine is identified by CAS No. 1246820-06-3 and is chemically known as 1,5-Dimethyl-4-((methyl-d3)amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . This compound is a deuterium-labeled variant of 4-Methylamino Antipyrine, containing three deuterium atoms in place of hydrogen atoms on the methyl group attached to the amino functionality.

The compound has the following fundamental chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₂D₃N₃O
Molecular Weight220.3 g/mol
CAS Number1246820-06-3
Chemical ClassPyrazolone derivative
DeuterationMethyl group (CD₃)

Structural Characteristics

The molecular structure of 4-Methylamino-d3 Antipyrine features a pyrazolone core with multiple functional groups. The compound contains a phenyl ring attached to the pyrazolone ring, with a deuterated methylamino group (-NH-CD₃) at the 4-position . The deuteration specifically occurs on the methyl group attached to the nitrogen atom, resulting in a trideuteriomethyl moiety .

This structural arrangement gives the compound unique spectroscopic properties that make it valuable as an internal standard in analytical applications. The deuterium labeling creates a mass shift that allows for differentiation from the non-deuterated compound during mass spectrometric analysis.

Analytical Applications

Role as Internal Standard

4-Methylamino-d3 Antipyrine serves primarily as an internal standard (IS) in analytical procedures, particularly in the quantification of 4-Methylamino Antipyrine (MAA) in biological samples . Internal standards are essential components in quantitative analysis as they compensate for variations in sample preparation, instrument performance, and matrix effects.

The compound's deuterium labeling makes it an ideal internal standard because it behaves almost identically to the target analyte (MAA) in chromatographic systems while remaining distinguishable by mass spectrometry. This property allows for accurate quantification even in complex biological matrices such as human plasma .

HPLC-MS/MS Applications

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents the primary analytical technique utilizing 4-Methylamino-d3 Antipyrine. When employed in HPLC-MS/MS methods, the compound follows multiple reaction monitoring transitions in positive ionization mode, with m/z 221.2 → 56.2 being characteristic for MAA-d3, compared to m/z 218.2 → 56.2 for the non-deuterated MAA .

This mass difference of 3 Da, corresponding to the three deuterium atoms, enables clear differentiation between the internal standard and the analyte without chromatographic separation, making quantification more reliable and accurate.

Method Development and Validation

4-Methylamino-d3 Antipyrine is particularly suitable for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) . Its application extends to commercial production of Metamizole, where precise analytics are essential.

The compound plays a critical role in validating methods for determining MAA concentration levels in human plasma, with calibration standards typically ranging from 0.100 to 20 μg/ml . This wide dynamic range ensures that the analytical method can accurately quantify MAA at various concentration levels that might be encountered in clinical samples.

Relationship to Metamizole Metabolism

Metamizole and Its Metabolites

Metamizole, also known as dipyrone, is a non-opioid analgesic, antipyretic, and anti-inflammatory medication. Upon administration, metamizole undergoes rapid metabolism, with 4-Methylamino Antipyrine (MAA) being one of its primary metabolites . Understanding the pharmacokinetics of metamizole requires accurate quantification of MAA in biological samples.

4-Methylamino-d3 Antipyrine serves as the deuterated analog of MAA, making it an ideal internal standard for metamizole metabolite analysis. The structural similarity ensures comparable chemical behavior during sample preparation and chromatographic separation, while the mass difference allows for unambiguous identification and quantification .

Metabolic Significance

Research has investigated metamizole conversion into MAA in both water and organic media, highlighting the importance of understanding these conversion processes for accurate analysis . The deuterated internal standard helps compensate for any variations in these conversion processes during sample handling and analysis.

Comprehensive analytical methods have been developed to estimate the level of conversion in commercially available injection solutions, further emphasizing the importance of accurate MAA determination and the role of 4-Methylamino-d3 Antipyrine as an internal standard .

Analytical Methodology

Chromatographic Techniques

Studies utilizing 4-Methylamino-d3 Antipyrine have employed hydrophilic interaction liquid chromatography (HILIC) for separation. Specifically, chromatographic separation has been achieved on a YMC-Pack SIL column (100 × 2.0 mm; S-5 μm, 30 nm), with a mobile phase consisting of acetonitrile, water, and formic acid .

This chromatographic approach provides efficient separation of metamizole metabolites from potential interfering compounds in biological matrices, enhancing the specificity and selectivity of the analytical method.

Sample Preparation

For biological sample analysis, protein precipitation using acetonitrile has been the preferred sample preparation technique when using 4-Methylamino-d3 Antipyrine as an internal standard . This approach allows for a simple and rapid preparation process while maintaining good recovery of both the analyte and internal standard.

The simplified sample preparation procedure offers several advantages:

  • Reduced processing time

  • Minimized sample loss

  • Decreased risk of analyte degradation

  • Improved throughput for clinical studies

Mass Spectrometric Detection

Mass spectrometric detection of 4-Methylamino-d3 Antipyrine typically employs multiple reaction monitoring (MRM) in positive ionization mode. The characteristic transition of m/z 221.2 → 56.2 for MAA-d3 corresponds to the fragmentation pattern of the molecule and allows for sensitive and specific detection .

This specific fragmentation pattern results from the cleavage of the deuterated methyl group, creating a diagnostic product ion that can be monitored for quantification purposes.

Research Applications and Clinical Relevance

Clinical Trial Applications

4-Methylamino-d3 Antipyrine has been successfully applied in clinical trials for the determination of MAA in human plasma . These applications demonstrate the practical utility of the compound in pharmaceutical research and development, particularly in pharmacokinetic studies of metamizole.

The validated analytical methods incorporating this internal standard have proven to be simple, rapid, and reliable, making them suitable for processing large numbers of samples typically generated during clinical trials .

Pharmaceutical Quality Control

Beyond clinical applications, 4-Methylamino-d3 Antipyrine serves an important role in pharmaceutical quality control processes. Its use extends to the quality assessment of metamizole formulations, where accurate determination of the active ingredient and its metabolites is critical for ensuring product quality and consistency .

Alternative Forms and Derivatives

Hydrogen Sulfate Form

The literature also describes a hydrogen sulfate form of 4-Methylamino-d3 Antipyrine, with a molecular weight of 318.37 g/mol . This variant presents different physicochemical properties that may be advantageous for certain analytical applications, particularly in terms of solubility or stability.

This form contains the deuterated compound as a salt, specifically as (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(trideuteriomethyl)azanium;hydrogen sulfate . The molecular formula of this salt form is C₁₂H₁₇N₃O₅S, reflecting the addition of the hydrogen sulfate moiety.

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